molecular formula C18H13NO3S2 B280656 N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

Cat. No. B280656
M. Wt: 355.4 g/mol
InChI Key: YDUVSTKLKIROKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a sulfonamide derivative of naphtho[1,8-bc]thiophene, which is a heterocyclic compound that has been used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes such as carbonic anhydrase and β-secretase, which are involved in various physiological processes. It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide are not well characterized. However, it has been reported to exhibit cytotoxicity against various cancer cell lines and to inhibit the activity of carbonic anhydrase and β-secretase. It has also been reported to exhibit fluorescent properties, which make it useful as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide in lab experiments include its relatively simple synthesis method and its potential applications in various fields such as organic electronics, optoelectronics, and medicinal chemistry. However, its limitations include its low solubility in water and its cytotoxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide. One direction is to further investigate its mechanism of action and its potential as an anticancer agent and as an inhibitor of enzymes such as carbonic anhydrase and β-secretase. Another direction is to explore its potential applications in organic electronics and optoelectronics, such as in the development of more efficient solar cells and light-emitting diodes. Additionally, further research could be done on its fluorescent properties and its potential as a fluorescent probe for the detection of metal ions.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with 2-oxo-2H-naphtho[1,8-bc]thiophene-6-amine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.

Scientific Research Applications

N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and medicinal chemistry. In organic electronics, it has been used as a building block for the synthesis of organic semiconductors that can be used in the development of electronic devices such as solar cells, transistors, and light-emitting diodes. In optoelectronics, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In medicinal chemistry, it has been studied for its potential as an anticancer agent and as an inhibitor of various enzymes such as carbonic anhydrase and β-secretase.

properties

Molecular Formula

C18H13NO3S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3-methylphenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

InChI

InChI=1S/C18H13NO3S2/c1-11-4-2-5-12(10-11)19-24(21,22)16-9-8-15-17-13(16)6-3-7-14(17)18(20)23-15/h2-10,19H,1H3

InChI Key

YDUVSTKLKIROKF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O

Origin of Product

United States

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